molecular formula C17H19ClN2O2 B1201973 3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione

3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione

Cat. No. B1201973
M. Wt: 318.8 g/mol
InChI Key: RPUTUZDJJXOQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione is a member of maleimides.

Scientific Research Applications

1. Corrosion Inhibition

Research has shown that 1H-pyrrole-2,5-dione derivatives, similar to 3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione, are effective in inhibiting corrosion of carbon steel in acidic environments. This application is critical in industries where metal longevity is vital (Zarrouk et al., 2015).

2. Luminescent Polymers

These derivatives can be incorporated into polymers, yielding materials with strong fluorescence. This application is significant in the field of organic electronics, where such polymers can be used in light-emitting devices (Zhang & Tieke, 2008).

3. Glycolic Acid Oxidase Inhibition

Certain derivatives of 1H-pyrrole-2,5-dione have been studied as inhibitors of glycolic acid oxidase. This enzyme is involved in metabolic pathways, and its inhibition can have therapeutic implications (Rooney et al., 1983).

4. Photoluminescent Materials

The application of these derivatives in photoluminescent materials offers potential in the development of new electronic materials with unique light-emitting properties (Beyerlein & Tieke, 2000).

5. Electron Transport in Solar Cells

These compounds have been used in the synthesis of n-type conjugated polyelectrolytes, which are integral in enhancing the efficiency of polymer solar cells. Their electron-deficient nature contributes to improved electron mobility and conductivity (Hu et al., 2015).

6. Anti-Cancer Therapeutics

Pyrrole derivatives have been synthesized for potential use in anti-cancer therapeutics, showing promise as inhibitors of specific protein kinases and exhibiting anti-tumor activities (Kuznietsova et al., 2019).

properties

Product Name

3-(1-Azepanyl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

3-(azepan-1-yl)-4-chloro-1-(2-methylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C17H19ClN2O2/c1-12-8-4-5-9-13(12)20-16(21)14(18)15(17(20)22)19-10-6-2-3-7-11-19/h4-5,8-9H,2-3,6-7,10-11H2,1H3

InChI Key

RPUTUZDJJXOQOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(C2=O)Cl)N3CCCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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